5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide
Overview
Description
5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a phthalimide moiety and diphenylbenzene dicarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the diphenylbenzene dicarboxamide groups. One common method involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions to form the phthalimide intermediate. This intermediate is then reacted with diphenylbenzene dicarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phthalimide moiety or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its stability and functional groups.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Hexahydrophthalimide derivatives
Uniqueness
5-(1,3-Dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide is unique due to its combination of the phthalimide moiety with diphenylbenzene dicarboxamide groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-diphenylbenzene-1,3-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O4/c32-25(29-20-9-3-1-4-10-20)18-15-19(26(33)30-21-11-5-2-6-12-21)17-22(16-18)31-27(34)23-13-7-8-14-24(23)28(31)35/h1-17H,(H,29,32)(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDKPAAPISRWCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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